![molecular formula C23H21NO5S B11767688 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11767688.png)
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylacetic acid, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to a decrease in their activity. This can result in various biological effects, such as antibacterial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
Uniqueness
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is unique due to the presence of the phenylacetyl group, which can enhance its biological activity and specificity compared to similar compounds. This structural feature may contribute to its potential as a more effective antibacterial or anti-inflammatory agent .
Biological Activity
4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide (CAS Number: 886493-70-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C23H21NO5S, with a molecular weight of 423.5 g/mol. The structure consists of a benzenesulfonamide moiety linked to a dihydrobenzo[dioxin] derivative, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H21NO5S |
Molecular Weight | 423.5 g/mol |
CAS Number | 886493-70-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing benzenesulfonamide pharmacophores have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Case Studies
-
Cytotoxicity Assessment :
- Compounds related to the benzenesulfonamide structure were evaluated using the MTT assay to determine their IC50 values against different cancer cell lines.
- For example, one study reported IC50 values of 0.5 µM for HCT-116, 4 µM for MCF-7, and 4.5 µM for HeLa cells for a structurally similar compound . This suggests that modifications to the sulfonamide moiety can significantly enhance anticancer activity.
-
Structure-Activity Relationship (SAR) :
- The SAR analysis indicates that the positioning of substituents on the benzenesulfonamide ring plays a crucial role in determining the compound's efficacy. For instance, meta-substituted sulfonamides generally exhibit higher activity compared to para-substituted derivatives .
- A specific study noted that introducing electron-withdrawing groups at strategic positions could enhance the cytotoxicity of these compounds .
The proposed mechanism by which these compounds exert their anticancer effects includes:
Properties
Molecular Formula |
C23H21NO5S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-methyl-N-[7-(2-phenylacetyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H21NO5S/c1-16-7-9-18(10-8-16)30(26,27)24-20-15-23-22(28-11-12-29-23)14-19(20)21(25)13-17-5-3-2-4-6-17/h2-10,14-15,24H,11-13H2,1H3 |
InChI Key |
LXTFMLQMVXIJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)CC4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
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